9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a dimethyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimido[2,1-f]purine core: This can be achieved through a series of cyclization reactions.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Addition of the dimethyl groups: Methylation reactions using methylating agents such as methyl iodide.
Attachment of the phenylethyl group: This can be done through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluorophenyl and phenylethyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The fluorophenyl group may enhance binding affinity, while the phenylethyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-chlorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 9-(4-bromophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Uniqueness
The presence of the fluorophenyl group in 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione makes it unique compared to its chlorinated or brominated analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.
Properties
CAS No. |
893963-80-9 |
---|---|
Molecular Formula |
C24H24FN5O2 |
Molecular Weight |
433.487 |
IUPAC Name |
9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24FN5O2/c1-16-14-29(19-10-8-18(25)9-11-19)23-26-21-20(30(23)15-16)22(31)28(24(32)27(21)2)13-12-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
ROAWPTVDBVHXJB-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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